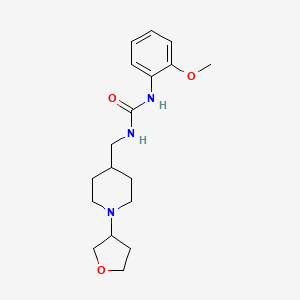

1-(2-Methoxyphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea

Description

This compound is a urea derivative featuring a 2-methoxyphenyl group linked via a urea bridge to a piperidin-4-ylmethyl moiety substituted with a tetrahydrofuran-3-yl group. The tetrahydrofuran (THF) substituent likely influences solubility and conformational flexibility, distinguishing it from other urea-based compounds with bulkier or more rigid substituents.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-23-17-5-3-2-4-16(17)20-18(22)19-12-14-6-9-21(10-7-14)15-8-11-24-13-15/h2-5,14-15H,6-13H2,1H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEXYTVZZXWMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCOC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in therapeutic applications. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a methoxyphenyl moiety and a tetrahydrofuran-substituted piperidine. Its molecular formula is CHNO, and its molecular weight is approximately 274.36 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including compounds similar to this compound, exhibit significant anticancer properties. For instance, one study demonstrated that piperidine derivatives could induce apoptosis in cancer cell lines more effectively than standard chemotherapeutics like bleomycin . This suggests that the compound may possess similar properties, warranting further investigation into its cytotoxic effects against various cancer types.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer’s disease. Compounds with piperidine structures have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, leading to improved cognitive functions in animal models . The potential of this compound to act as a dual inhibitor could position it as a valuable therapeutic agent in neuropharmacology.

Anti-inflammatory Activity

The anti-inflammatory properties of piperidine derivatives have also been documented. These compounds may modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Research Findings and Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study on Piperidine Derivatives | Demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells | Supports potential anticancer activity of similar compounds |

| Cholinesterase Inhibition Study | Identified effective dual inhibitors for AChE and BuChE | Suggests possible application in Alzheimer's treatment |

| Anti-inflammatory Research | Showed modulation of inflammatory cytokines by piperidine compounds | Indicates broader therapeutic potential |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs are compared below based on substituents, molecular features, and synthesis yields:

Key Observations:

- Substituent Impact on Bioactivity :

- The adamantane group in ACPU () enhances lipophilicity and may improve membrane permeability, a feature absent in the target compound .

- The trifluoromethyl group in increases metabolic stability and electron-withdrawing effects, contrasting with the target compound’s methoxy group, which is electron-donating .

- Synthetic Accessibility: Urea derivatives with sulfonyl or acyl groups (e.g., ) often achieve moderate-to-high yields (51–72%) via carbodiimide-mediated coupling or nucleophilic substitution .

Pharmacological and Biochemical Relevance

- Enzyme Inhibition : Analogs like ACPU () are designed for soluble epoxide hydrolase (sEH) detection, suggesting urea derivatives may target enzyme active sites via hydrogen bonding with the urea bridge .

- Antimicrobial and Analgesic Potential: Compounds in (e.g., 1, 3) show glucokinase activation and analgesic properties, highlighting the versatility of urea scaffolds in targeting diverse pathways .

- Structural Flexibility : The tetrahydrofuran moiety in the target compound may confer improved solubility over adamantane or trifluoromethylphenyl analogs, though this remains speculative without direct data .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Intermediate Preparation : Synthesize the tetrahydrofuran-3-yl-piperidine intermediate via cyclization or substitution reactions .

Coupling Reaction : React the intermediate with 2-methoxyphenyl isocyanate using carbodiimide coupling agents (e.g., EDCI) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

Purification : Use column chromatography (silica gel, eluent: DCM/methanol gradient) or recrystallization to isolate the pure product.

Q. Optimization Tips :

- Temperature : Maintain 0–5°C during coupling to minimize side reactions .

- Catalysts : Triethylamine (TEA) enhances reaction efficiency by scavenging HCl .

- Yield Improvement : Pre-activate intermediates with 1-hydroxybenzotriazole (HOBt) for better urea bond formation .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare experimental H/C NMR spectra with computational predictions (e.g., ACD/Labs or MestReNova). Key signals:

- Mass Spectrometry (MS) : Confirm molecular ion [M+H] using ESI-MS and compare with theoretical mass .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water) to verify purity (>95%) and detect impurities .

Q. What initial biological screening approaches are suitable for assessing the compound's pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or GPCRs using fluorescence polarization or radiometric assays. Example: Measure IC values for target binding .

- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Permeability Studies : Perform Caco-2 monolayer assays to predict oral bioavailability .

Q. What key physicochemical properties must be characterized, and which methods are employed?

Methodological Answer:

| Property | Method | Relevance |

|---|---|---|

| Solubility | Shake-flask method in PBS (pH 7.4) | Predicts formulation feasibility |

| LogP | HPLC-derived octanol-water partition | Guides pharmacokinetic optimization |

| Stability | Forced degradation (acid/base/oxidative) | Identifies degradation pathways |

| Melting Point | Differential Scanning Calorimetry (DSC) | Confirms crystalline purity |

Data from structurally similar ureas suggest moderate lipophilicity (LogP ~2.5–3.5) and solubility <50 µM in aqueous buffers .

Q. Which analytical techniques are critical for routine quality control during synthesis?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates (visualization: UV or ninhydrin stain) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm urea C=O stretch (~1640–1680 cm) and N-H stretches (~3300 cm) .

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in liver microsomes .

- Dose-Response Refinement : Adjust dosing regimens in animal models based on in vitro IC and pharmacokinetic data .

Q. What strategies enhance the compound's metabolic stability without compromising target affinity?

Methodological Answer:

- Structural Modifications :

- Replace labile tetrahydrofuran oxygen with a methylene group to reduce oxidative metabolism .

- Introduce electron-withdrawing groups (e.g., -CF) on the methoxyphenyl ring to slow CYP450-mediated degradation .

- Prodrug Design : Mask the urea group with a cleavable ester to improve plasma stability .

Q. How to design experiments to elucidate the compound's interaction with multiple putative targets?

Methodological Answer:

- Competitive Binding Assays : Use Förster Resonance Energy Transfer (FRET) with fluorescently labeled ligands to assess target selectivity .

- Crystallographic Studies : Co-crystallize the compound with purified enzymes (e.g., kinases) to resolve binding modes .

- Network Pharmacology : Apply cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-target interactions .

Q. What computational approaches predict off-target effects or toxicity early in development?

Methodological Answer:

- Molecular Dynamics Simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability .

- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks .

- Off-Target Profiling : Screen against the ChEMBL database using similarity ensemble approach (SEA) .

Q. How to conduct structure-activity relationship (SAR) studies focusing on the tetrahydrofuran and methoxyphenyl moieties?

Methodological Answer: Example SAR Table for Analogous Ureas :

| Modification | Biological Activity (IC, nM) | Key Finding |

|---|---|---|

| Methoxyphenyl → Chlorophenyl | 120 → 450 | Reduced affinity for Target A |

| Tetrahydrofuran → Piperidine | 85 → 220 | Improved metabolic stability |

Q. Methodology :

- Synthesize analogs with systematic substitutions.

- Test in parallel assays (e.g., enzyme inhibition, cytotoxicity).

- Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.